molecular formula C6H7N5 B13083709 [1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine

[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine

Cat. No.: B13083709
M. Wt: 149.15 g/mol
InChI Key: FYVRCHFUEVHICK-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine is a high-value nitrogen-containing heterocyclic compound offered for life science and chemical research. Compounds based on the [1,2,4]triazolo[1,5-a]pyrazine scaffold are of significant interest in medicinal chemistry and agrochemical development . Specifically, N-aryl derivatives of this core structure have demonstrated potent herbicidal activity as sulfonamide compounds, acting as effective agents for weed control . Furthermore, the [1,2,4]triazolo[1,5-a]pyrazine structure is a privileged scaffold in drug discovery, with closely related analogs exhibiting a range of biological activities. These azolo-annulated azines can be regarded as purine isosteres, which provides additional opportunities for non-covalent bonding with various biological targets . This makes them promising candidates for the development of new antimicrobial and antifungal agents, as similar triazolo-annulated tetrazines have shown activity against filamentous dermatophyte fungi in micromolar concentrations . Our product is supplied with guaranteed high purity and is accompanied by comprehensive analytical data for research validation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H,3,7H2

InChI Key

FYVRCHFUEVHICK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)CN)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields .

Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .

Industrial Production Methods

Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. Microwave-assisted synthesis is particularly attractive for industrial applications due to its rapidity and efficiency. Additionally, the use of heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.

    Reduction: NaBH4, hydrogen gas (H2) with a suitable catalyst.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of [1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine exhibit significant anticancer properties. For instance, compounds designed with similar structural frameworks have shown promising activity against various cancer cell lines.

  • Case Study 1 : A derivative was evaluated for its inhibitory activities against c-Met and VEGFR-2 kinases. The most promising compound demonstrated IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2, alongside potent antiproliferative effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively .

Neuroprotective Properties

The neuroprotective potential of this compound has also been investigated. Compounds with similar structures have been shown to interact with neuroreceptors and enzymes linked to neurodegenerative diseases.

  • Case Study 2 : Research focusing on the interaction of triazole derivatives with neurotransmitter receptors has suggested that these compounds may help mitigate neurodegeneration by modulating receptor activity.

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound.

Interaction Studies

Studies employing molecular docking and dynamics simulations have provided insights into how this compound binds to its biological targets. These studies are essential for elucidating its pharmacodynamics and pharmacokinetics.

Study Type Methodology Findings
Molecular DockingSimulation of binding affinitiesIdentified key binding interactions with c-Met/VEGFR-2
In Vitro AssaysCytotoxicity testing on cancer cell linesConfirmed significant antiproliferative effects

Common Synthesis Routes

  • Condensation Reactions : Utilizing triazole and pyrazine derivatives in condensation reactions to form the desired compound.
  • Substitution Reactions : Employing nucleophilic substitution to introduce functional groups at specific positions on the pyrazine ring.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

  • [1,2,4]Triazolo[1,5-a]pyrimidines :
    These compounds replace the pyrazine ring with a pyrimidine ring. For example, H11–H15 () incorporate indole moieties and exhibit antiproliferative activity. Their melting points (157–166°C) and yields (44–66%) highlight the impact of substituents like bromoaniline or piperazine on stability and synthetic efficiency .

    • Key difference : Pyrimidine-based derivatives generally show enhanced planarity, improving interactions with biological targets like tubulin .
  • [1,2,4]Triazolo[1,5-a]pyridines :
    Compound CPL500036 () substitutes pyrazine with pyridine, introducing a dimethyl group and an imidazo-pyrimidine side chain. This modification confers selective PDE10A inhibition, demonstrating the importance of ring electronics in target selectivity .

Substituent Effects

  • Its molecular weight (230.04 g/mol) and spectral data (NMR shifts) differ significantly from the parent compound . 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine () uses chloro and methyl groups to improve metabolic stability, critical for BRD4 inhibition .
  • Amino and Carboxamide Derivatives: 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () introduces a carboxamide group, enabling hydrogen bonding with viral polymerase targets. Its synthesis via Biginelli-like reactions achieves yields up to 64% . D2-1d () features nitrobenzyl and benzylamino groups, showing how bulky substituents influence solubility and receptor binding .

Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Key Spectral Data (¹H NMR)
[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine 149.16 N/A 1.2 δ 3.90 (s, 2H, CH₂NH₂)
H11 (Bromoaniline derivative) 452.34 159–160 3.8 δ 8.21 (s, 1H, indole H)
6-Bromo derivative () 230.04 N/A 2.1 δ 8.45 (s, 1H, pyrazine H)
D2-1d (Nitrobenzyl derivative) 389.21 N/A 2.5 HRMS: 389.2089 [M+H]⁺

Biological Activity

[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazolo-pyrazine class of compounds, characterized by a triazole ring fused to a pyrazine moiety. Its structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance:

  • Antibacterial Activity : A series of related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 2.0 µg/mL .
  • Mechanism : The mechanism of action involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. One derivative exhibited an IC50 value of 0.68 µM against DNA gyrase, comparable to ciprofloxacin (IC50 = 0.85 µM) .

Table 1: Antibacterial Activity of Triazolo Derivatives

CompoundMIC (µg/mL)IC50 (DNA Gyrase)
Compound 9a0.250.68
Ciprofloxacin-0.85
Compound 11b1.0-

Anticancer Activity

The anticancer properties of this compound have also been explored:

  • Cell Lines Tested : Compounds derived from this scaffold were tested against several cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
  • Results : One notable derivative exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . These results indicate potent anticancer activity.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
Compound 22iA5490.83
Compound 22iMCF-70.15
Compound 22iHeLa2.85

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Receptor Interaction : It may interact with specific cellular receptors that modulate various signaling pathways.
  • Gene Expression Modulation : There is potential for the compound to influence gene expression profiles related to cell proliferation and apoptosis.

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of [1,2,4]triazolo derivatives:

  • Synthesis and Evaluation : A study synthesized a range of triazolo derivatives using a Biginelli-like reaction and evaluated their antibacterial properties against the ESKAPE panel of pathogens. Several compounds showed promising results with narrow-spectrum activity against resistant strains .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to DNA gyrase and other targets, supporting experimental findings regarding their efficacy as antimicrobial agents .

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